Egfr-IN-55
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-55 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth and differentiation. This compound has shown significant efficacy in inhibiting both wild-type EGFR and mutant forms such as L858R/T790M, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC) .
Vorbereitungsmethoden
The synthesis of Egfr-IN-55 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may utilize large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
Egfr-IN-55 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-55 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Researchers use it to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: this compound is being explored as a therapeutic agent for treating cancers that overexpress EGFR, such as NSCLC.
Industry: The compound is used in the development of new cancer therapies and in the screening of potential drug candidates
Wirkmechanismus
Egfr-IN-55 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-55 is unique in its high potency and selectivity for both wild-type and mutant forms of EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A first-generation EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations
This compound stands out due to its ability to effectively inhibit resistant EGFR mutations, making it a valuable addition to the arsenal of EGFR-targeted therapies.
Biologische Aktivität
Overview of EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of targeted cancer therapies that block the activity of the EGFR protein, which is involved in cell growth and division. These inhibitors are primarily used in the treatment of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancers.
EGFR inhibitors work by binding to the extracellular domain of the EGFR, preventing its activation by ligands such as EGF and TGF-alpha. This inhibition leads to:
- Reduced cell proliferation : By blocking signaling pathways that promote cell division.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of metastasis : Reducing the ability of cancer cells to spread to other parts of the body.
Types of EGFR Inhibitors
- Monoclonal Antibodies : Such as cetuximab and panitumumab, which bind to the extracellular domain of EGFR.
- Tyrosine Kinase Inhibitors (TKIs) : Such as erlotinib and gefitinib, which inhibit the intracellular tyrosine kinase activity associated with EGFR.
Case Studies
-
Lung Cancer Treatment :
- A study involving patients with NSCLC demonstrated that those treated with erlotinib showed a significant improvement in progression-free survival compared to standard chemotherapy. The overall response rate was approximately 30% in patients with activating mutations in the EGFR gene.
-
Colorectal Cancer :
- In patients with wild-type KRAS colorectal cancer, cetuximab combined with chemotherapy resulted in improved survival rates compared to chemotherapy alone. The median overall survival was extended by several months.
Research Findings
- Resistance Mechanisms : Research has identified several mechanisms by which tumors develop resistance to EGFR inhibitors, including secondary mutations in the EGFR gene (e.g., T790M mutation) and activation of alternative signaling pathways (e.g., MET amplification).
- Biomarkers for Efficacy : Studies have shown that patients with specific mutations in the EGFR gene are more likely to respond to TKIs. For instance, exon 19 deletions and L858R mutations are associated with higher sensitivity to drugs like gefitinib.
Data Tables
Type of Inhibitor | Examples | Indications | Mechanism |
---|---|---|---|
Monoclonal Antibodies | Cetuximab, Panitumumab | Colorectal, Head and Neck Cancer | Blocks ligand binding |
Tyrosine Kinase Inhibitors | Erlotinib, Gefitinib | Non-Small Cell Lung Cancer | Inhibits intracellular signaling |
Study | Population | Findings |
---|---|---|
NSCLC Trial | 200 patients | 30% response rate with erlotinib |
Colorectal Cancer | 150 patients | Improved survival with cetuximab + chemotherapy |
Eigenschaften
Molekularformel |
C25H25Cl2N7O2 |
---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)anilino]-5-chloropyrimidin-4-yl]amino]phenyl]-2-chloroprop-2-enamide |
InChI |
InChI=1S/C25H25Cl2N7O2/c1-16(26)24(36)30-20-5-3-4-19(14-20)29-23-22(27)15-28-25(32-23)31-18-6-8-21(9-7-18)34-12-10-33(11-13-34)17(2)35/h3-9,14-15H,1,10-13H2,2H3,(H,30,36)(H2,28,29,31,32) |
InChI-Schlüssel |
IKFWHIAKKGOESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C(=C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.